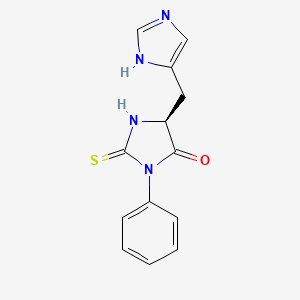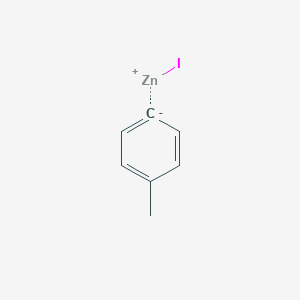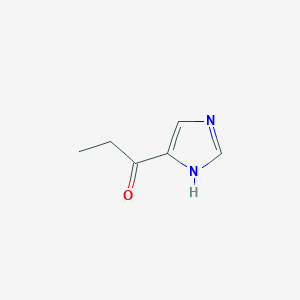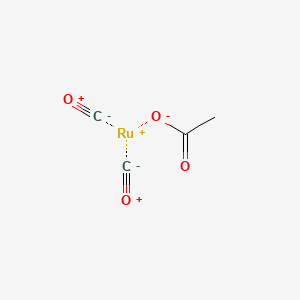
carbon monoxide;ruthenium(1+);acetate
概要
説明
Carbon monoxide;ruthenium(1+);acetate is a coordination compound that features ruthenium in the +1 oxidation state, coordinated with carbon monoxide and acetate ligands. Ruthenium is a transition metal known for its catalytic properties and ability to form stable complexes with various ligands. This compound is of significant interest in the field of catalysis, particularly in reactions involving carbon monoxide and organic substrates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;ruthenium(1+);acetate typically involves the reaction of ruthenium precursors with carbon monoxide and acetic acid or acetate salts. One common method is the carbonylation of ruthenium complexes in the presence of acetic acid under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of ruthenium catalysts in these processes helps to achieve high yields and selectivity, making the production of this compound economically viable.
化学反応の分析
Types of Reactions
Carbon monoxide;ruthenium(1+);acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often leading to the formation of ruthenium oxides.
Reduction: It can be reduced to lower oxidation states, which may involve the loss of ligands such as carbon monoxide.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are often used.
Substitution: Ligand substitution reactions typically require the presence of the new ligand and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
科学的研究の応用
Carbon monoxide;ruthenium(1+);acetate has a wide range of applications in scientific research:
作用機序
The mechanism by which carbon monoxide;ruthenium(1+);acetate exerts its effects involves the coordination of carbon monoxide and acetate ligands to the ruthenium center. This coordination facilitates various catalytic processes, such as the activation of carbon monoxide for carbonylation reactions. The compound’s ability to undergo redox reactions and ligand substitutions also plays a crucial role in its catalytic activity .
類似化合物との比較
Similar Compounds
Rhodium(1+);carbon monoxide;acetate: Similar to ruthenium, rhodium complexes are also used in catalysis, particularly in carbonylation reactions.
Iridium(1+);carbon monoxide;acetate: Iridium complexes share similar catalytic properties and are used in hydrogenation and oxidation reactions.
Uniqueness
Carbon monoxide;ruthenium(1+);acetate is unique due to its specific coordination environment and the ability of ruthenium to adopt multiple oxidation states. This versatility allows for a wide range of catalytic applications and makes it a valuable compound in both academic and industrial research .
特性
IUPAC Name |
carbon monoxide;ruthenium(1+);acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.2CO.Ru/c1-2(3)4;2*1-2;/h1H3,(H,3,4);;;/q;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUMCPJBCMWHOH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[C-]#[O+].[C-]#[O+].[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3O4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26317-70-4 | |
| Details | Compound: Ruthenium, (acetato-κO)dicarbonyl-, homopolymer | |
| Record name | Ruthenium, (acetato-κO)dicarbonyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26317-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
216.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26317-70-4 | |
| Record name | Ruthenium, (acetato-.kappa.O)dicarbonyl-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


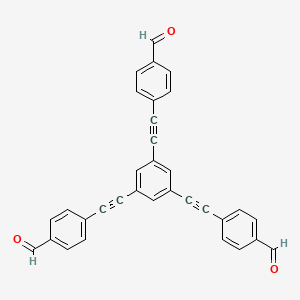
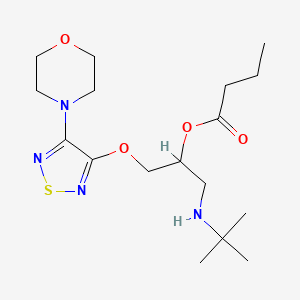
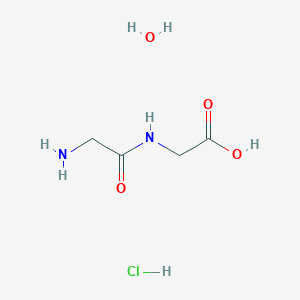
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)
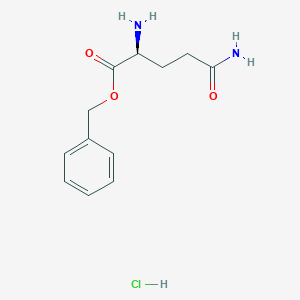
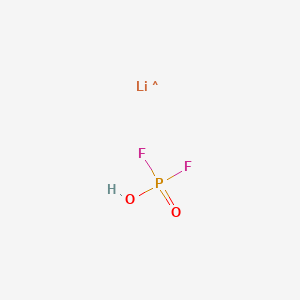
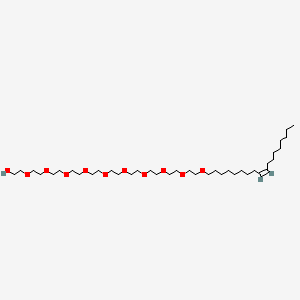
![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)
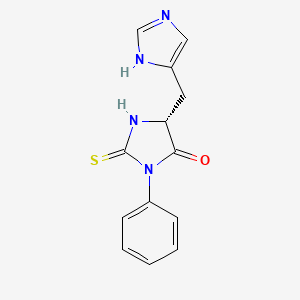
![1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one](/img/structure/B3068154.png)
